![molecular formula C21H15ClF3NO4S B2503748 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-84-2](/img/structure/B2503748.png)
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, is a complex organic molecule that appears to be related to various research studies involving chlorinated anilines and their derivatives. These compounds are significant due to their potential applications in pharmaceuticals, agrochemicals, and other industrial processes.
Synthesis Analysis
The synthesis of chlorinated anilines and their derivatives has been explored in various studies. For instance, the electrochemical oxidation of 4-chloroaniline has been investigated, leading to the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide derivatives . This method involves the use of water/acetonitrile mixtures and arylsulfinic acids to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives. Additionally, a carbon-14 labeled compound with a bis(4-chlorophenyl) structure was synthesized from 2-bromo[1-14C]acetic acid, indicating the potential for radiochemical applications .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide was elucidated, revealing specific dihedral angles between the phenyl rings and the acetamide group . Similarly, the molecular structure of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate was established by single-crystal X-ray diffractometry . These studies provide insights into the geometric configuration of chlorinated anilines, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Chlorinated anilines undergo various chemical reactions, as evidenced by the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into different metabolites, including 3-chloro-4-hydroxyaniline . This process involves intramolecular hydroxylation-induced chlorine migration, which is a significant reaction pathway in the catabolic degradation of chemical carcinogens. The electrochemical study also revealed that 4-chloroaniline can undergo one-electron oxidation followed by disproportionation to form unstable chloronium intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate were recorded and analyzed, with vibrational wavenumbers computed using density functional theory . These properties are essential for characterizing the compound and predicting its reactivity and stability under different conditions.
Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
The compound has also been involved in the synthesis of new chemical entities with potential biological activities. Jalihal, Sharabasappa, and Kilarimath (2009) synthesized new 2,5 disubstituted 1,2,4-triazoles starting from chemicals including 4-chloro aniline and tested them for antimicrobial activity. This suggests the relevance of the compound in developing new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Catalytic and Synthetic Applications
In another study, Zábranský, Císařová, and Štěpnička (2018) discussed the catalytic use of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating potential applications in catalysis and organic synthesis. The involvement of compounds with chlorophenyl and trifluoromethyl groups in such complex chemical processes highlights their utility in fine chemical synthesis (Zábranský, Císařová, & Štěpnička, 2018).
Degradation and Environmental Treatment
Hadi, Taheri, Amin, Fatehizadeh, and Aminabhavi (2020) explored the degradation of 4-chlorophenol using a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system. Their work offers insights into the environmental and wastewater treatment applications of chlorophenol compounds, demonstrating their potential use in mitigating pollution and treating contaminants (Hadi et al., 2020).
properties
IUPAC Name |
(4-chlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-16-9-11-18(12-10-16)30-20(27)14-26(31(28,29)19-7-2-1-3-8-19)17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZYWDJAFQFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

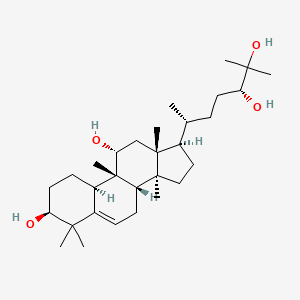
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)

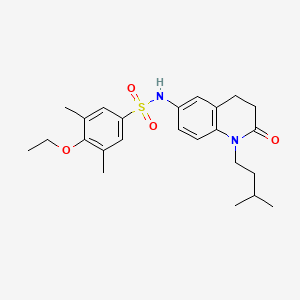
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)
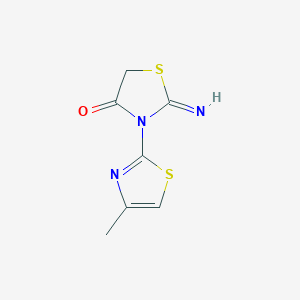
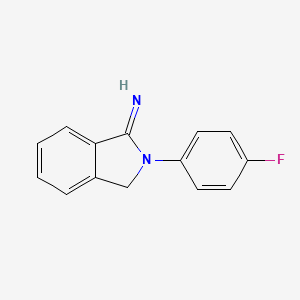
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)
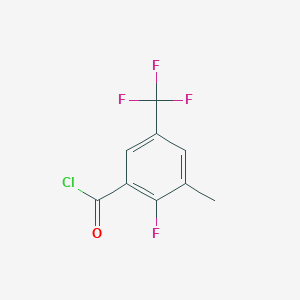

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)
![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)